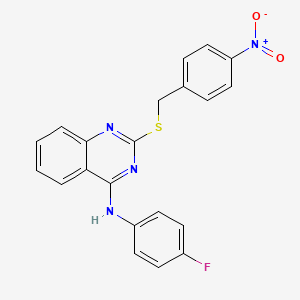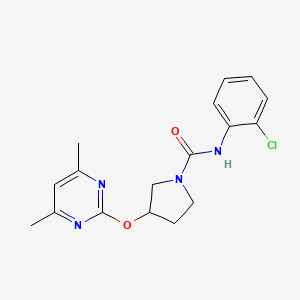
7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative. Purines are vital compounds in biology, as they make up part of the structure of nucleic acids (DNA and RNA). This specific compound has particular interest in medicinal chemistry due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step procedure starting with a purine precursor, followed by a series of alkylation and amination reactions. The key step often involves the selective alkylation of the purine nucleus to introduce the ethyl and isopentylamino groups, followed by methylation at the 1 and 3 positions. These reactions are usually conducted under controlled temperatures and with the use of various organic solvents. Industrial Production Methods: Industrially, the production often scales up using batch reactors with precise control over reaction conditions to ensure high yield and purity. Process optimization might involve adjusting solvent types, reagent concentrations, and reaction times.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes oxidation and reduction reactions, nucleophilic substitution, and electrophilic substitution. Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used for oxidation. Reducing agents such as lithium aluminum hydride or sodium borohydride facilitate reduction. Substitution reactions often employ nucleophiles like amines or thiols and electrophiles such as alkyl halides under moderate to high temperatures. Major Products: From oxidation, products may include oxidized derivatives at the nitrogen or oxygen positions. Reduction often leads to reduced forms of the compound, while substitution reactions yield various substituted purine derivatives.
Scientific Research Applications
In chemistry, it is used to study nucleophilic and electrophilic substitution reactions. In biology, it serves as a tool to investigate enzyme interactions involving purine analogs. In medicine, this compound has been explored for its potential as an antiviral, anticancer, and anti-inflammatory agent. In industry, it is used in the synthesis of other complex organic molecules and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific enzymes or receptors, thereby modulating their activity. Molecular targets include adenosine receptors and enzymes like phosphodiesterases. The pathways involved typically relate to signal transduction and cellular metabolism.
Comparison with Similar Compounds
Compared to other purine derivatives, this compound's unique structural features, such as the isopentylamino group, confer distinct biological activities. Similar compounds include caffeine, theophylline, and theobromine, all of which differ primarily in their alkyl and amine substituents on the purine ring. These subtle differences can significantly impact their pharmacological profiles and uses.
Properties
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-6-19-10-11(16-13(19)15-8-7-9(2)3)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUMCCRCWJWIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCC(C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2889379.png)


![1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine](/img/structure/B2889384.png)



![4-(dimethylsulfamoyl)-N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2889392.png)
![ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2889393.png)
![5-Fluoro-4-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2889394.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide](/img/structure/B2889396.png)
